2,5-Dichlorobiphenyl
Overview
Description
2,5-Dichlorobiphenyl is a type of polychlorinated biphenyl, which is a group of synthetic organic compounds with chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
The primary target of 2,5-Dichlorobiphenyl is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of hydroxylated derivatives of this compound by the bacterium Burkholderia xenovorans LB400 . This bacterium is capable of transforming three hydroxylated derivatives of this compound when biphenyl is used as the carbon source . The transformation correlates with the expression of genes of the biphenyl pathway . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
They are resistant to environmental degradation through photolytic, biological, or chemical processes .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of hydroxylated derivatives of this compound, leading to the production of the PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA) xenovorans LB400 .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the transformation of hydroxylated derivatives of this compound by B. xenovorans LB400 occurs when biphenyl is used as the carbon source . This suggests that the presence of certain substances in the environment can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. The polychlorinated biphenyl-degrading bacterium, Burkholderia xenovorans LB400, is capable of transforming three hydroxylated derivatives of this compound . This transformation process involves the expression of genes of the biphenyl pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. The compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the bacterium Burkholderia xenovorans LB400 can transform this compound under certain conditions, indicating that the compound can influence bacterial gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. The compound can bind to certain enzymes and proteins, potentially inhibiting or activating them . The transformation of this compound by Burkholderia xenovorans LB400 is associated with the expression of genes of the biphenyl pathway .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For example, the transformation of this compound by Burkholderia xenovorans LB400 can vary depending on the conditions .
Metabolic Pathways
This compound is involved in certain metabolic pathways. The compound can interact with enzymes or cofactors in these pathways . For example, the transformation of this compound by Burkholderia xenovorans LB400 is associated with the biphenyl metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobiphenyl can be synthesized through various methods. One common method involves the reaction of 2,5-dichlorobenzene with phenylmagnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of biphenyl in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dichlorobenzoic acid.
Reduction: It can be reduced to form biphenyl.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation: 2,5-Dichlorobenzoic acid.
Reduction: Biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: It is used to study the effects of polychlorinated biphenyls on biological systems, including their toxicity and biodegradation.
Medicine: Research is conducted to understand its potential health effects and mechanisms of toxicity.
Industry: It is used in the development of materials with specific chemical and physical properties
Comparison with Similar Compounds
- 2,4,6-Trichlorobiphenyl
- 4,4’-Dichlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
Comparison: 2,5-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. Compared to other polychlorinated biphenyls, it has distinct properties that make it useful for specific research applications. For example, its biodegradation pathways and toxicity profiles may differ from those of other chlorinated biphenyls .
Properties
IUPAC Name |
1,4-dichloro-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQWHYGECTYFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073480 | |
Record name | 2,5-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34883-39-1 | |
Record name | 2,5-Dichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34883-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35R7J07E3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.